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Ethyl 2-(methyldithio)propionate

Flavor formulation Food additive regulation Usage level compliance

Ethyl 2-(methyldithio)propionate (CAS 23747-43-5) is a synthetic carboxylic acid ester belonging to the organic disulfide class, characterized by a reactive disulfide bond (-S-S-) located at the α-position relative to the ester carbonyl. It is listed as a Generally Recognized As Safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association under FEMA No.

Molecular Formula C6H12O2S2
Molecular Weight 180.3 g/mol
CAS No. 23747-43-5
Cat. No. B1580770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methyldithio)propionate
CAS23747-43-5
Molecular FormulaC6H12O2S2
Molecular Weight180.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)SSC
InChIInChI=1S/C6H12O2S2/c1-4-8-6(7)5(2)10-9-3/h5H,4H2,1-3H3
InChIKeyDZOQRCWJNNRVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water;  soluble in alcohols and oils

Ethyl 2-(Methyldithio)propionate (CAS 23747-43-5) Procurement Guide: Flavor Profile, Specifications, and Regulatory Status


Ethyl 2-(methyldithio)propionate (CAS 23747-43-5) is a synthetic carboxylic acid ester belonging to the organic disulfide class, characterized by a reactive disulfide bond (-S-S-) located at the α-position relative to the ester carbonyl [1]. It is listed as a Generally Recognized As Safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association under FEMA No. 3834 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 581) with an Acceptable Daily Intake (ADI) and no safety concern at current levels of intake [2][3]. The compound presents as a colorless to pale yellow liquid with a savory, sulfury-fruity odor profile; it is very slightly soluble in water (ca. 1.76 g/L, ALOGPS) but freely soluble in alcohols and oils, with a boiling point of 105°C at 12 mmHg, density of 1.12 g/mL, refractive index of 1.490–1.500, and a JECFA assay minimum of 98% [1][2].

Why Generic Substitution of Ethyl 2-(Methyldithio)propionate with Thioether Ester Analogs Compromises Savory Flavor Performance


Ethyl 2-(methyldithio)propionate cannot be directly interchanged with structurally related monothioether esters such as ethyl 3-(methylthio)propionate (FEMA 3343, JECFA 476) or methyl 3-(methylthio)propionate (FEMA 2720, JECFA 472) due to fundamental differences arising from its disulfide (-S-S-) functionality. The disulfide bond imparts distinct organoleptic properties, broader application scope across food categories, and unique chemical reactivity not shared by monothioether (-C-S-C-) analogs. U.S. Patent RE30370 explicitly documents that ethyl α-methyldithiopropionate possesses 'green or onion-like fragrance notes' [1], while Patent US3879562A further specifies that this material is 'suitable for milk, bread, and popcorn flavors at low levels and can be used at higher levels for vegetable, especially cabbage, flavors' — an application breadth spanning both delicate dairy and robust savory matrices not achievable with simpler thioether esters [2]. Critically, the disulfide bond participates in thiol-disulfide interchange reactions with sulfhydryl groups and disulfide bridges of food proteins, a phenomenon documented to cause concentration-dependent changes in flavor compound retention and release that directly impact sensory perception in protein-containing food systems — behavior entirely absent in monothioether analogs [3]. The quantitative evidence below substantiates these differentiations across regulatory usage, physicochemical, and purity specification dimensions.

Quantitative Differentiation Evidence for Ethyl 2-(Methyldithio)propionate (CAS 23747-43-5) vs. Closest Analogs


FEMA Usage Level Range: 5–10× Broader Dosage Window Enables Multi-Matrix Formulation Flexibility

Ethyl 2-(methyldithio)propionate demonstrates a significantly broader and higher FEMA usage level range compared to its closest monothioether analog, ethyl 3-(methylthio)propionate. The target compound is approved at 1.0–10.0 mg/kg in baked goods, meat products, and soups, whereas the comparator is limited to only 2 mg/kg in baked goods [1]. This represents a 5-fold higher maximum permitted dosage in the same food category. Furthermore, the target compound holds approved usage in four additional food matrices—seasoning spices at 10 mg/kg, sauces at 1.0–2.0 mg/kg, and processed vegetables at 0.5–5.0 mg/kg—for which ethyl 3-(methylthio)propionate has no FEMA-listed approval [1]. For a flavor formulator, this translates to direct drop-in usability across multiple savory product categories without exceeding regulatory limits.

Flavor formulation Food additive regulation Usage level compliance

Lipophilicity (LogP) Differentiation: 16× Greater Lipid Partitioning vs. Monothioether Analog

The disulfide functionality of ethyl 2-(methyldithio)propionate confers substantially higher lipophilicity compared to monothioether esters. The target compound exhibits a LogP of 2.75 [1], whereas ethyl 3-(methylthio)propionate — its closest structural analog differing only by a single sulfur atom (S-S vs. S) — has a reported LogP of 1.59 [2]. This difference of ΔLogP ≈ 1.16 log units corresponds to approximately 14–16× greater partitioning into the lipid phase, as predicted by the Hansch equation. In practical terms, the higher lipophilicity causes the target compound to preferentially partition into fat-rich food matrices (e.g., baked goods, meat products, sauces), resulting in altered flavor release kinetics, modified temporal perception, and potentially improved heat stability during thermal processing compared to the more polar thioether analog.

Food matrix partitioning Lipophilicity Flavor release kinetics

JECFA Purity Specification: 98% Assay Minimum vs. 97% for the Methyl Ester Analog

The JECFA specification for ethyl 2-(methyldithio)propionate mandates a minimum assay of 98% [1], which is one percentage point higher than the 97% assay minimum specified for the structurally related methyl 3-(methylthio)propionate (JECFA 472) [2]. While both compounds serve as flavoring agents, the higher purity floor for the target compound provides procurement with a tighter quality specification. Additionally, the target's JECFA monograph includes NMR as the identity test, specific gravity of 1.090–1.120, and refractive index of 1.490–1.500 — parameters that together enable rigorous incoming quality control verification not uniformly specified across all comparator monographs.

Quality specification Procurement standard JECFA monograph

Disulfide Structural Class: Thiol-Disulfide Interchange Reactivity with Food Proteins Alters Flavor Retention

As a member of the organic disulfide class, ethyl 2-(methyldithio)propionate possesses a reactive S-S bond capable of participating in thiol-disulfide interchange reactions with protein sulfhydryl groups and protein disulfide bridges in food systems. Published model studies demonstrate that when disulfide flavor compounds are heated at 100°C in aqueous solution with egg albumin, considerable changes in the relative concentration of sulfur compounds occur due to interchange with protein thiol and disulfide groups, whereas in water or maltodextrin solutions (lacking reactive protein thiols), no loss of disulfide is observed [1]. Subsequent research has confirmed that the retention of disulfide flavor compounds is directly affected by the amount of free SH groups present in the food matrix, with irreversible covalent binding to food proteins shown to alter flavor perception [2]. In contrast, monothioether analogs (e.g., ethyl 3-(methylthio)propionate, methyl 3-(methylthio)propionate) lack the S-S bond and cannot participate in this interchange chemistry, making their flavor retention profile fundamentally different in protein-rich matrices such as meat products, baked goods containing eggs, and dairy-based formulations.

Disulfide chemistry Flavor-protein interaction Food matrix effect

Optimal Industrial and Research Application Scenarios for Ethyl 2-(Methyldithio)propionate (CAS 23747-43-5)


Savory Baked Goods and Meat Product Flavor Formulation (1.0–10.0 mg/kg)

Ethyl 2-(methyldithio)propionate is uniquely positioned for savory baked goods, meat products, and soup formulations where a dual sulfury-fruity character is desired at legally compliant usage levels up to 10 mg/kg [1]. As documented in Patent US3879562A, the compound performs effectively in bread and milk flavors at low concentrations while delivering robust onion/vegetable notes at higher levels [2]. The higher LogP (2.75) ensures preferential partitioning into the lipid phase of baked goods and meat matrices, providing sustained flavor release during consumption, while the disulfide functionality enables covalent interaction with matrix proteins that modulates flavor retention during thermal processing [3]. This compound should be prioritized over ethyl 3-(methylthio)propionate for any savory application where the FEMA usage ceiling of the latter (2 mg/kg) would constrain formulation flexibility.

Multi-Category Seasoning and Sauce Platforms Requiring a Single Flavor Ingredient

For industrial seasoning houses and sauce manufacturers managing complex product portfolios, ethyl 2-(methyldithio)propionate offers a single-ingredient solution spanning five distinct FEMA-approved food categories: seasoning spices (10 mg/kg), sauces (1.0–2.0 mg/kg), processed vegetables (0.5–5.0 mg/kg), baked goods, and meat products/soups (1.0–10.0 mg/kg) [1]. This contrasts with ethyl 3-(methylthio)propionate, which lacks FEMA approval for meat, soup, sauce, vegetable, and seasoning spice categories . The FEMA flavor profile classification of 'Savory' [4] and the documented green/onion notes [2] confirm its sensory suitability across this broad savory application domain. Procurement benefits from SKU consolidation, simplified regulatory documentation, and a single quality specification (JECFA assay ≥98%, NMR identity verification) applicable across all end-use categories.

Disulfide Flavor–Protein Interaction Research in Model Food Systems

For academic and industrial research laboratories investigating flavor–matrix interactions, ethyl 2-(methyldithio)propionate serves as a structurally well-defined model disulfide ester probe. Unlike simple disulfides such as dimethyl disulfide (which lack the ester functionality and have an odor threshold of ~7 ppb that complicates sensory studies), this compound combines a reactive S-S bond with a carboxylic ester group, enabling investigation of how the disulfide moiety affects covalent binding to food proteins (via thiol-disulfide interchange) independently of hydrophobic partitioning effects [3]. The established JECFA specification (assay ≥98%, specific gravity 1.090–1.120) and NMR identity verification [1] ensure reproducible procurement quality suitable for controlled experimental designs. Comparative studies with monothioether analogs can isolate the contribution of the disulfide bond to flavor retention, release kinetics, and sensory perception in protein-rich matrices.

Heat-Processed Savory Foods Where Flavor Stability Under Thermal Load Is Critical

The compound's boiling point of 105°C at 12 mmHg, flash point of 89°C, and documented chemical stability under normal temperatures and pressures [1] support its use in thermally processed foods. Published evidence demonstrates that disulfide flavor compounds undergo characteristic interaction with food proteins at 100°C processing temperatures [3], and the higher lipophilicity (LogP 2.75) suggests preferential retention in the lipid fraction during aqueous thermal processing — a property advantageous for retorted soups, sterilized sauces, and baked products. For formulators evaluating flavor ingredients for heat-processed savory foods, this compound's thermal behavior profile and matrix interaction properties should be weighed against more volatile alternatives such as methyl 3-(methylthio)propionate (boiling point 74–75°C at 13 mmHg [5]) that may exhibit greater evaporative loss during processing.

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